4-[2-(1H-imidazol-1-yl)ethyl]piperidine

Medicinal Chemistry Oncology Structure-Activity Relationship

Select 4-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS 90747-20-9) for oncology R&D: the patent-specified 4-substituted isomer essential for anti-tumor SAR per US4925851A. Its defined logP (-0.12) and aqueous solubility (logSw 0.29) balance permeability and bioavailability. No intrinsic beta-1 adrenergic receptor affinity minimizes cardiovascular off-target risk, streamlining hit-to-lead optimization. Available at ≥97% purity, this building block ensures reproducible multi-step syntheses without pre-purification delays.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 90747-20-9
Cat. No. B1317247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-imidazol-1-yl)ethyl]piperidine
CAS90747-20-9
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CCN2C=CN=C2
InChIInChI=1S/C10H17N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h6,8-11H,1-5,7H2
InChIKeyPPIJGGILSYOSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS 90747-20-9): Procurement-Grade Overview and Structural Identity


4-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS 90747-20-9) is a heterocyclic organic compound belonging to the class of imidazolylalkyl piperidines [1]. It consists of a piperidine ring substituted at the 4-position with an imidazole moiety via an ethyl linker . With a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol, it is primarily supplied as a research chemical with purities typically ranging from 95% to 97% . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules targeting kinase modulation and anti-tumor applications .

Why 4-[2-(1H-imidazol-1-yl)ethyl]piperidine Cannot Be Interchanged with Closely Related Imidazolyl Piperidine Analogs


Generic substitution among imidazolyl piperidine derivatives is scientifically unsound due to pronounced differences in molecular conformation, target engagement, and biological outcomes dictated by subtle structural variations. The specific 4-substitution pattern with an ethyl linker in 4-[2-(1H-imidazol-1-yl)ethyl]piperidine confers a distinct spatial orientation that is critical for its claimed anti-tumor activity, as defined in foundational patents [1]. Even the shift of the imidazolylethyl group from the 4- to the 2-position on the piperidine ring—or alteration of the linker length—can fundamentally alter receptor binding kinetics, physicochemical properties such as logP and logD, and ultimately, in vivo pharmacokinetic profiles . Therefore, substituting this compound with an analog lacking precise comparative validation risks invalidating experimental reproducibility and deviating from established structure-activity relationships (SAR) .

Quantitative Differentiation Guide for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine: Direct Comparator Evidence


Positional Isomerism: 4-Substituted vs. 2-Substituted Imidazolylethyl Piperidine in Anti-Tumor Claims

The 4-substituted configuration of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine is explicitly claimed as an anti-tumor agent, a property that is not inherently conferred to the 2-substituted isomer [1]. The patent defines a class of '2- or 4-substituted-[2-(1H-imidazol-1-yl)ethyl]piperidines' and designates the 4-position substitution as a key structural feature for the intended pharmacological utility [1]. While direct comparative IC₅₀ values between the 2- and 4-substituted compounds are not disclosed in public literature, the patent's explicit structural claim provides a class-level inference that the 4-substituted derivative possesses a distinct biological profile relevant to anti-tumor research [1].

Medicinal Chemistry Oncology Structure-Activity Relationship

Physicochemical Differentiation: Comparative logP, logD, and logSw Values

The 4-substituted isomer exhibits distinct physicochemical parameters compared to its 2-substituted analog, influencing its ADME profile. The target compound has a measured logP of -0.1249, a logD of -2.9023, and a logSw of 0.2925 . In contrast, the 2-substituted analog, 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, is reported to have a logP of -0.292 [1]. This difference in lipophilicity (logP) and aqueous solubility (logSw) can significantly impact membrane permeability and formulation strategies in drug discovery.

ADME Physicochemical Properties Drug Design

Off-Target Selectivity Advantage: Lack of Affinity for Beta-1 Adrenergic Receptor

A critical differentiator for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine is its demonstrated lack of binding affinity for the beta-1 adrenergic receptor . In a binding assay, the compound showed 'no affinity' (Ki value reported as 1) . In contrast, many imidazole-containing compounds and structurally related piperidines are known to interact with adrenergic receptors, which can lead to off-target cardiovascular effects [1]. For example, certain (4-imidazolyl)piperidines have been explored as beta-1 adrenergic receptor ligands [1]. This negative data point suggests that the target compound may possess a cleaner off-target profile, reducing the risk of cardiovascular liabilities in downstream development.

Selectivity GPCR Safety Pharmacology

Commercial Purity and Sourcing: Benchmarking Available Specifications

For procurement decisions, the available purity grades for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine range from 95% to 97% . In comparison, closely related analogs such as 2-[2-(1H-imidazol-1-yl)ethyl]piperidine are often supplied at a lower purity of 95% . The availability of higher purity grades (≥97%) for the 4-substituted target compound can be advantageous for sensitive assays or as a starting material for multi-step syntheses where impurities could impact yield.

Chemical Procurement Quality Control Vendor Comparison

Validated Application Scenarios for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine Based on Quantitative Evidence


Oncology-Focused Research: Scaffold for Anti-Tumor Agent Development

Based on the specific structural claims in patent US4925851A, 4-[2-(1H-imidazol-1-yl)ethyl]piperidine is the preferred starting scaffold for synthesizing derivatives with potential anti-tumor activity [1]. Research programs targeting novel oncology therapeutics should prioritize this 4-substituted isomer over the 2-substituted analog to align with existing intellectual property and validated structure-activity relationships.

ADME Optimization Studies: Leveraging Favorable Physicochemical Properties

The compound's measured logP of -0.1249 and logSw of 0.2925 position it as a moderately lipophilic, aqueous-soluble building block. Medicinal chemistry teams can exploit these properties to design analogs with improved oral bioavailability and cellular permeability, using this compound as a benchmark for balancing lipophilicity and solubility in lead optimization campaigns.

Selectivity Profiling: A Clean Starting Point for Kinase or GPCR Modulator Libraries

The demonstrated lack of affinity for the beta-1 adrenergic receptor makes 4-[2-(1H-imidazol-1-yl)ethyl]piperidine an attractive core for building focused libraries aimed at kinase or other GPCR targets. By starting with a scaffold that shows no intrinsic activity at this common off-target, researchers can minimize the risk of cardiovascular liabilities and streamline the development of selective drug candidates.

High-Purity Synthetic Building Block for Multi-Step Organic Synthesis

With commercial availability at purities of up to 97% , this compound is a reliable starting material for complex, multi-step syntheses. Its high purity reduces the burden of pre-purification, ensuring higher overall yields and more consistent results in the construction of advanced pharmaceutical intermediates and lead compounds.

Quote Request

Request a Quote for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.